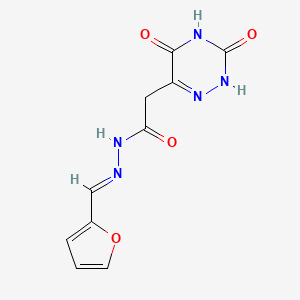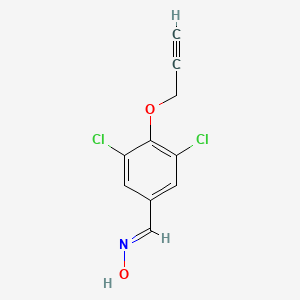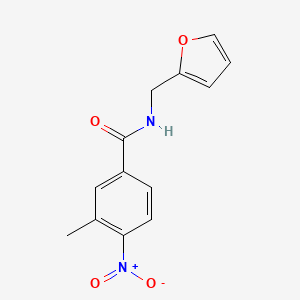
2-(cinnamoylamino)-4-ethoxy-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cinnamoylamino)-4-ethoxy-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.11067264 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
ELISA Development in Food Chemistry
Research conducted by Zhang et al. (2008) in "Food Chemistry" involved the synthesis of haptens, similar in structure to 2-(cinnamoylamino)-4-ethoxy-4-oxobutanoic acid, for the development of a sensitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay was used for analyzing organophosphorous insecticides in fruit samples, highlighting the application of such compounds in improving food safety and monitoring agricultural samples (Zhang et al., 2008).
Multifunctional Activity in Medicinal Chemistry
Peperidou et al. (2017) in "Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry" synthesized derivatives of cinnamic acids, akin to this compound, which exhibited multiple biological activities. These included trypsin and lipoxygenase inhibition, along with antioxidant properties, indicating their potential in developing multitarget therapeutic agents (Peperidou et al., 2017).
Application in Organic Synthesis
Shimizu et al. (2009) in "The Journal of Organic Chemistry" described the synthesis of various heterocyclic compounds using reactions involving structures related to this compound. This research underlines the importance of such compounds in facilitating the synthesis of diverse organic molecules, which can have applications in pharmaceuticals and materials science (Shimizu et al., 2009).
Antioxidant Properties in Medicinal Chemistry
Stanchev et al. (2009) in the "European Journal of Medicinal Chemistry" investigated the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to this compound. Their findings suggest the potential of these compounds in mitigating oxidative stress, which is a key factor in various diseases (Stanchev et al., 2009).
Insights into Enzyme Substrate Specificity
Kroon et al. (1997) in the "European Journal of Biochemistry" used methyl esters of phenylalkanoic acids, similar to this compound, to probe the active sites of esterases. This study enhances our understanding of enzyme specificity and catalysis, which is crucial in biochemistry and drug development (Kroon et al., 1997).
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve elucidating its synthesis pathways, studying its physical and chemical properties, understanding its mechanism of action, and assessing its safety and hazards. There may also be interest in exploring its potential applications in various fields .
Propriétés
IUPAC Name |
4-ethoxy-4-oxo-2-[[(E)-3-phenylprop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-21-14(18)10-12(15(19)20)16-13(17)9-8-11-6-4-3-5-7-11/h3-9,12H,2,10H2,1H3,(H,16,17)(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTOCPPBUCKNOM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)NC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(C(=O)O)NC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(3-Chlorophenyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone](/img/structure/B5518034.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-2-thiophenecarboxamide](/img/structure/B5518037.png)


![(2R)-3-acetyl-1-[2-(diethylamino)ethyl]-4-hydroxy-2-phenyl-2H-pyrrol-5-one](/img/structure/B5518045.png)

![N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5518064.png)
![2-({[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5518082.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5518092.png)
![2-[4-[4-(ethylamino)-2-pyrimidinyl]-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5518093.png)
![2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B5518098.png)
![3-{[4-(5-chloropyridin-2-yl)piperazin-1-yl]methyl}piperidin-3-ol](/img/structure/B5518104.png)
![7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5518110.png)

